molecular formula C8H7FO B1359168 (R)-(3-Fluorophenyl)oxirane CAS No. 403501-35-9

(R)-(3-Fluorophenyl)oxirane

Cat. No.: B1359168
CAS No.: 403501-35-9
M. Wt: 138.14 g/mol
InChI Key: HNBRZCKMGQHNJA-QMMMGPOBSA-N
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Description

®-(3-Fluorophenyl)oxirane is a chiral epoxide compound characterized by a three-membered ring structure containing an oxygen atom and a fluorinated phenyl group. Epoxides, also known as oxiranes, are highly reactive due to the ring strain in their three-membered ring structure. The presence of the fluorine atom in the phenyl ring adds unique properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(3-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide in high yield .

Another method involves the treatment of halohydrins with a base. For example, the reaction of ®-3-fluorophenyl-2-chloropropanol with a strong base like sodium hydroxide can yield ®-(3-Fluorophenyl)oxirane .

Industrial Production Methods

On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen over a silver catalyst . Similar methods can be adapted for the production of ®-(3-Fluorophenyl)oxirane, with appropriate modifications to accommodate the fluorinated phenyl group.

Chemical Reactions Analysis

Types of Reactions

®-(3-Fluorophenyl)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These can occur under both acidic and basic conditions.

    Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.

    Substitution Reactions: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the epoxide ring.

    Substituted Phenyl Compounds: Formed from nucleophilic aromatic substitution reactions involving the fluorine atom.

Mechanism of Action

The mechanism of action of ®-(3-Fluorophenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of new bonds. The fluorine atom in the phenyl ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(3-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to other epoxides. This makes it particularly useful in applications where specific reactivity or selectivity is desired .

Properties

IUPAC Name

(2R)-2-(3-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBRZCKMGQHNJA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628728
Record name (2R)-2-(3-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403501-35-9
Record name (2R)-2-(3-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(3-Fluorophenyl)oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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